molecular formula C18H18ClN3O3S B2764078 1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946218-98-0

1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2764078
CAS No.: 946218-98-0
M. Wt: 391.87
InChI Key: YOATWWVAZLHGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl group, an indole moiety, and a sulfonyl urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Sulfonyl Intermediate: The indole derivative is first sulfonylated using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.

    Coupling with Chlorophenyl Isocyanate: The sulfonylated indole intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)thiourea
  • 1-(4-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)carbamate

Comparison: Compared to similar compounds, 1-(4-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to its specific urea linkage, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group also adds to its distinct properties, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-12-17(15-4-2-3-5-16(15)21-12)26(24,25)11-10-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOATWWVAZLHGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.